3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R916562 is an orally active, selective inhibitor of Axl and vascular endothelial growth factor receptor 2 (VEGF-R2). It has demonstrated significant anti-angiogenesis and anti-metastasis properties, making it a promising candidate for cancer therapy .
準備方法
The synthesis of R916562 involves high-throughput screening techniques to identify its dual inhibitory properties. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure purity and efficacy .
化学反応の分析
R916562 undergoes various chemical reactions, primarily focusing on its inhibitory action on Axl and VEGF-R2. Common reagents and conditions used in these reactions include:
Oxidation: Utilizes oxidizing agents to modify the compound’s structure.
Reduction: Involves reducing agents to alter the compound’s functional groups.
Substitution: Employs nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
The major products formed from these reactions are typically derivatives of R916562 with modified inhibitory properties .
科学的研究の応用
R916562 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in inhibiting cellular processes related to angiogenesis and metastasis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in breast and renal carcinomas.
Industry: Utilized in the development of anti-angiogenic and anti-metastatic drugs
作用機序
R916562 exerts its effects by selectively inhibiting Axl and VEGF-R2. Axl tyrosine kinase is involved in various cellular processes critical for tumor development and spread, while VEGF-R2 regulates endothelial migration and proliferation. By targeting these pathways, R916562 effectively inhibits angiogenesis and metastasis .
類似化合物との比較
R916562 is unique due to its dual inhibitory action on Axl and VEGF-R2. Similar compounds include:
Gilteritinib: Inhibits FMS-related tyrosine kinase 3 (FLT3) and Axl.
Cabozantinib: Targets multiple receptor tyrosine kinases, including c-Met and VEGFR.
UNC2025: A dual inhibitor of MER and FLT3.
Bemcentinib: Selectively inhibits Axl.
Sitravatinib: Inhibits multiple receptor tyrosine kinases involved in sarcoma cell growth
R916562 stands out due to its potent dual inhibition, making it a valuable candidate for anti-angiogenic and anti-metastatic therapies.
特性
分子式 |
C26H30ClN9S |
---|---|
分子量 |
536.1 g/mol |
IUPAC名 |
3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16?,17?,20-/m0/s1 |
InChIキー |
HLRDOMFIYHUBLJ-UHYCVJNDSA-N |
異性体SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@H]6CC7CCC6C7)N)Cl |
正規SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。